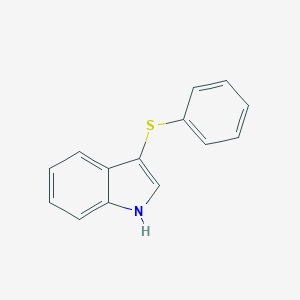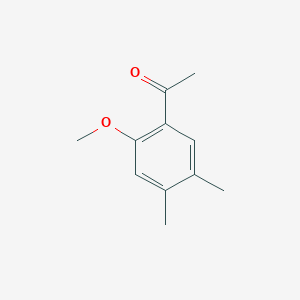
N-(3-methoxyphenyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3,5-dimethylbenzamide, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that has gained significant attention due to its potent psychoactive effects. It was first identified in 2014 and has since been associated with a number of adverse events, including hospitalizations and deaths.
Mécanisme D'action
MMB-FUBINACA acts as an agonist of the CB1 and CB2 receptors, which are located in the brain and throughout the body. When MMB-FUBINACA binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects associated with cannabinoids, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
MMB-FUBINACA has been shown to have a number of biochemical and physiological effects on the body. It has been linked to increased heart rate, blood pressure, and body temperature, as well as respiratory depression and seizures. Long-term use of MMB-FUBINACA has also been associated with liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MMB-FUBINACA in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on specific pathways and cell types. However, the psychoactive effects of MMB-FUBINACA can also make it difficult to conduct experiments that require precise control over animal behavior.
Orientations Futures
There are many future directions for research on MMB-FUBINACA and synthetic cannabinoids in general. One area of interest is the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and body, particularly in relation to addiction and mental health. Finally, there is a need for better understanding of the mechanisms of action of synthetic cannabinoids and their interactions with other drugs and chemicals.
Méthodes De Synthèse
The synthesis of MMB-FUBINACA involves the reaction of 3,5-dimethylbenzoic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid to yield the final product. The synthesis method of MMB-FUBINACA is relatively simple and can be carried out in a standard laboratory setting.
Applications De Recherche Scientifique
MMB-FUBINACA has been widely used in scientific research to study the endocannabinoid system and its effects on the brain and body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. MMB-FUBINACA has also been used to investigate the effects of synthetic cannabinoids on gene expression and cell signaling pathways.
Propriétés
Numéro CAS |
724429-82-7 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-7-12(2)9-13(8-11)16(18)17-14-5-4-6-15(10-14)19-3/h4-10H,1-3H3,(H,17,18) |
Clé InChI |
YVPVJFFDIZLDJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)OC)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)


![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)



![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)
